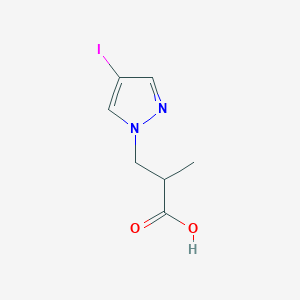
5-(3-aminopropyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-aminopropyl)piperidin-2-one is a compound with the CAS Number: 1547007-55-5 . It has a molecular weight of 156.23 . The compound is in powder form .
Synthesis Analysis
Piperidines, which include 5-(3-aminopropyl)piperidin-2-one, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The Inchi Code for 5-(3-aminopropyl)piperidin-2-one is 1S/C8H16N2O/c9-5-1-2-7-3-4-8(11)10-6-7/h7H,1-6,9H2,(H,10,11) .Chemical Reactions Analysis
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
5-(3-aminopropyl)piperidin-2-one is a powder that is stored at room temperature . It has a molecular weight of 156.23 .Safety and Hazards
The safety information for 5-(3-aminopropyl)piperidin-2-one includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Piperidines are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is ongoing research in this field, indicating potential future directions for the study and application of 5-(3-aminopropyl)piperidin-2-one.
properties
| { "Design of the Synthesis Pathway": "The synthesis of 5-(3-aminopropyl)piperidin-2-one can be achieved through a multi-step process involving the conversion of a starting material to an intermediate, followed by further reactions to form the final product.", "Starting Materials": [ "Piperidin-2-one", "3-aminopropylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Acetone" ], "Reaction": [ "Step 1: Piperidin-2-one is reacted with 3-aminopropylamine in the presence of sodium borohydride to form 5-(3-aminopropyl)piperidin-2-ol.", "Step 2: The resulting 5-(3-aminopropyl)piperidin-2-ol is then treated with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 3: The hydrochloride salt is then treated with sodium hydroxide to liberate the free base.", "Step 4: The free base is then acetylated using acetic anhydride in the presence of a base catalyst to form the corresponding acetate salt.", "Step 5: The acetate salt is then treated with acetone to remove the acetyl group and form the final product, 5-(3-aminopropyl)piperidin-2-one." ] } | |
CAS RN |
1547007-55-5 |
Product Name |
5-(3-aminopropyl)piperidin-2-one |
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




